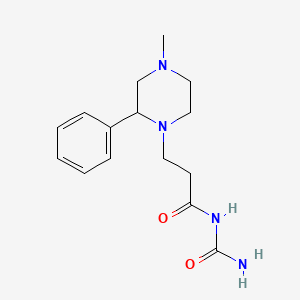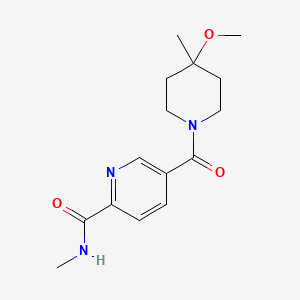![molecular formula C15H17N3O5S B6964089 [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964089.png)
[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide: is an organic compound characterized by the presence of a pyrrolidine ring, a methanesulfonamide group, and a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide typically involves the reaction of 1,3-dioxoisoindoline derivatives with pyrrolidine and methanesulfonamide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the 1,3-dioxoisoindoline moiety, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxyl derivatives of the 1,3-dioxoisoindoline moiety.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Uniqueness: The uniqueness of [1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide lies in its combination of structural elements, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group enhances its solubility and stability, while the 1,3-dioxoisoindoline moiety provides a versatile platform for further functionalization .
Properties
IUPAC Name |
[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]pyrrolidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c16-24(22,23)9-10-4-3-7-17(10)13(19)8-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-2,5-6,10H,3-4,7-9H2,(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKWVCWIOCCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Oxo-3-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propyl]urea](/img/structure/B6964015.png)
![4-[2-(2-Hydroxypropyl)azepan-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B6964019.png)
![[3-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-3-oxopropyl]urea](/img/structure/B6964022.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-propoxyazepan-1-yl)acetamide](/img/structure/B6964028.png)

![7-(6-chloro-3,4-dihydro-2H-chromene-3-carbonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6964040.png)
![4-propoxy-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]azepane-1-carboxamide](/img/structure/B6964046.png)

![5-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6964052.png)
![N-[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6964063.png)
![[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964068.png)
![[1-(3,3-Dimethylbutylsulfonyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B6964069.png)
![4-[4-(2,5-difluorophenyl)piperazine-1-carbonyl]-6-propan-2-yl-1H-pyridin-2-one](/img/structure/B6964077.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964108.png)
